Cas no 39800-63-0 (4,4'-Dibutoxybiphenyl)

4,4'-Dibutoxybiphenyl is a biphenyl derivative characterized by the substitution of butoxy groups at the para positions of the aromatic rings. This compound exhibits notable thermal and chemical stability, making it suitable for applications in liquid crystal displays (LCDs) and advanced materials synthesis. Its extended conjugated structure contributes to desirable electronic properties, while the butoxy side chains enhance solubility in organic solvents, facilitating processing. The compound's rigid biphenyl core ensures high melting points and resistance to degradation, which is advantageous in high-temperature environments. Additionally, its well-defined molecular structure allows for precise modifications in material science research, particularly in the development of functional organic materials.
4,4'-Dibutoxybiphenyl structure
4,4'-Dibutoxybiphenyl structure
Product Name:4,4'-Dibutoxybiphenyl
CAS No:39800-63-0
MF:C20H26O2
MW:298.419246196747
MDL:MFCD00059419
CID:298427
PubChem ID:87567646
Update Time:2025-10-23

4,4'-Dibutoxybiphenyl Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl,4,4'-dibutoxy-
    • 4,4'-Dibutoxybiphenyl
    • 1-butoxy-4-(4-butoxyphenyl)benzene
    • 4,4'-DI-N-BUTOXYBIPHENYL
    • AKOS015839679
    • 4,4'-Dibutoxy-1,1'-biphenyl
    • MFCD00059419
    • D1082
    • 39800-63-0
    • 4,4'-Dibutoxy-biphenyl
    • SCHEMBL5583851
    • 4,4'-Dibutoxybiphenyl, 98%
    • FT-0656119
    • D89777
    • A824738
    • DTXSID10345414
    • 4,4'-Dibutoxy-1,1'-biphenyl #
    • 4,4''-Dibutoxybiphenyl
    • MDL: MFCD00059419
    • Inchi: 1S/C20H26O2/c1-3-5-15-21-19-11-7-17(8-12-19)18-9-13-20(14-10-18)22-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3
    • InChI Key: IBCVAKLNEYUUBM-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)C1C=CC(=CC=1)OCCCC)CCCC

Computed Properties

  • Exact Mass: 298.19300
  • Monoisotopic Mass: 298.193280068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 9
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 6
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Density: 0.988
  • Boiling Point: 421.5°C at 760 mmHg
  • Flash Point: 152.4°C
  • Refractive Index: 1.521
  • PSA: 18.46000
  • LogP: 5.71140

4,4'-Dibutoxybiphenyl Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4,4'-Dibutoxybiphenyl Pricemore >>

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Additional information on 4,4'-Dibutoxybiphenyl

4,4'-Dibutoxybiphenyl (CAS No. 39800-63-0): An Overview of Its Properties, Applications, and Recent Research

4,4'-Dibutoxybiphenyl (CAS No. 39800-63-0) is a versatile organic compound that has gained significant attention in various scientific and industrial applications. This compound is characterized by its unique molecular structure, which consists of two phenyl rings connected by a central carbon-carbon bond, with each phenyl ring substituted by a butoxy group at the 4-position. The biphenyl framework and the butoxy substituents contribute to its distinct chemical and physical properties, making it a valuable compound in fields such as materials science, pharmaceuticals, and chemical synthesis.

The molecular formula of 4,4'-Dibutoxybiphenyl is C18H26O2, and its molecular weight is approximately 282.4 g/mol. The compound is typically a white to off-white solid at room temperature and exhibits good thermal stability. Its solubility in organic solvents such as dichloromethane, ethanol, and toluene makes it suitable for various synthetic processes and applications.

One of the key applications of 4,4'-Dibutoxybiphenyl is in the field of liquid crystals. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. They are widely used in display technologies, such as liquid crystal displays (LCDs), due to their ability to change their optical properties in response to electric fields. 4,4'-Dibutoxybiphenyl can be used as a mesogenic unit in the design of liquid crystal materials, contributing to the formation of stable nematic phases with desirable electro-optical properties.

In the pharmaceutical industry, 4,4'-Dibutoxybiphenyl has been explored for its potential as a building block in the synthesis of bioactive compounds. The biphenyl scaffold is known for its ability to enhance the lipophilicity and membrane permeability of drug molecules, which can improve their pharmacokinetic profiles. Recent studies have investigated the use of 4,4'-Dibutoxybiphenyl derivatives in the development of novel therapeutic agents for various diseases, including cancer and neurodegenerative disorders.

For example, a study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of 4,4'-Dibutoxybiphenyl derivatives as potential anticancer agents. The researchers found that certain derivatives exhibited significant cytotoxic activity against various cancer cell lines, suggesting their potential as lead compounds for further drug development. Another study published in Organic Letters explored the use of 4,4'-Dibutoxybiphenyl as a key intermediate in the synthesis of small molecules with neuroprotective properties. These findings highlight the versatility and potential of 4,4'-Dibutoxybiphenyl in pharmaceutical research.

In addition to its applications in liquid crystals and pharmaceuticals, 4,4'-Dibutoxybiphenyl has also been studied for its use in organic electronics. Organic electronic materials are essential components in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The biphenyl core and butoxy substituents in 4,4'-Dibutoxybiphenyl can influence its electronic properties, making it a promising candidate for use as an electron-transporting or hole-transporting material in these devices.

A recent study published in Advanced Materials investigated the use of 4,4'-Dibutoxybiphenyl derivatives as electron-transporting materials in OLEDs. The researchers found that these derivatives exhibited excellent electron mobility and stability under operational conditions, leading to improved device performance. Another study published in Chemistry of Materials explored the use of 4,4'-Dibutoxybiphenyl-based polymers as hole-transporting materials in OPVs. The results showed that these polymers could enhance the power conversion efficiency of OPVs by improving charge transport and reducing recombination losses.

The synthesis of 4,4'-Dibutoxybiphenyl typically involves coupling reactions between substituted phenols and bromobenzene or other halogenated aromatic compounds. Common methods include Suzuki coupling reactions using palladium catalysts and base-mediated reactions such as Ullmann coupling. These synthetic routes have been optimized to achieve high yields and purity levels, making 4,4'-Dibutoxybiphenyl readily available for research and industrial applications.

In conclusion, 4,4'-Dibutoxybiphenyl (CAS No. 39800-63-0) is a multifunctional compound with a wide range of applications in liquid crystals, pharmaceuticals, and organic electronics. Its unique molecular structure provides a foundation for developing advanced materials with desirable properties. Ongoing research continues to explore new uses and derivatives of 4,4'-Dibutoxybiphenyl, further expanding its potential impact on various scientific fields.

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